3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid
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Overview
Description
3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that includes an indole ring substituted with a carboxyethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: Starting with a suitable precursor, such as an aniline derivative, the indole ring is formed through a Fischer indole synthesis.
Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Carboxyethyl(phenyl)phosphinic acid: Similar in structure but with a phosphinic acid group.
1-(2-Carboxyethyl)-1H-imidazole 3-oxide: Contains an imidazole ring instead of an indole ring.
3-Bromopropionic acid: Similar carboxyethyl group but with a bromine atom instead of chlorine.
Uniqueness
3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
130798-49-1 |
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Molecular Formula |
C12H10ClNO4 |
Molecular Weight |
267.66 g/mol |
IUPAC Name |
3-(2-carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4/c13-7-2-1-3-8-10(7)6(4-5-9(15)16)11(14-8)12(17)18/h1-3,14H,4-5H2,(H,15,16)(H,17,18) |
InChI Key |
SSLBZYLQLVRPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(N2)C(=O)O)CCC(=O)O |
Origin of Product |
United States |
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